molecular formula C14H16FNO4S2 B2420319 3-fluoro-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)benzenesulfonamide CAS No. 2034315-64-3

3-fluoro-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)benzenesulfonamide

Cat. No.: B2420319
CAS No.: 2034315-64-3
M. Wt: 345.4
InChI Key: DGSYDKHOLNHQID-UHFFFAOYSA-N
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Description

3-fluoro-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)benzenesulfonamide is a synthetic organic compound that features a combination of fluorine, sulfonamide, and thiophene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)benzenesulfonamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the thiophene derivative: Starting with a thiophene compound, functionalize it to introduce the 2-(2-hydroxyethoxy)ethyl group.

    Introduction of the sulfonamide group: React the intermediate with a sulfonyl chloride derivative to form the sulfonamide linkage.

    Fluorination: Introduce the fluorine atom at the desired position on the benzene ring using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI).

Industrial Production Methods

Industrial production would likely scale up these reactions using optimized conditions to ensure high yield and purity. This might involve continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.

    Reduction: Reduction reactions could target the sulfonamide group or other reducible functionalities.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at the benzene ring or the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Catalytic hydrogenation or metal hydrides.

    Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the specific substitution reaction.

Major Products

The major products would depend on the specific reactions but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

3-fluoro-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)benzenesulfonamide could have several applications:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in biochemical assays or as a probe.

    Medicine: Possible development as a pharmaceutical agent due to its unique functional groups.

    Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonamide group is known for its ability to inhibit certain enzymes, while the fluorine atom can enhance binding affinity and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

    3-fluoro-N-(2-(2-hydroxyethoxy)ethyl)benzenesulfonamide: Lacks the thiophene ring.

    N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)benzenesulfonamide: Lacks the fluorine atom.

    3-fluoro-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)benzenesulfonamide derivatives: Variations with different substituents on the benzene or thiophene rings.

Uniqueness

The presence of the fluorine atom, sulfonamide group, and thiophene ring in this compound makes it unique compared to other similar compounds. These functional groups can impart distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

3-fluoro-N-[2-(2-hydroxyethoxy)-2-thiophen-3-ylethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FNO4S2/c15-12-2-1-3-13(8-12)22(18,19)16-9-14(20-6-5-17)11-4-7-21-10-11/h1-4,7-8,10,14,16-17H,5-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGSYDKHOLNHQID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NCC(C2=CSC=C2)OCCO)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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